![molecular formula C8H9N3O2 B184046 Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate CAS No. 136548-98-6](/img/structure/B184046.png)

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

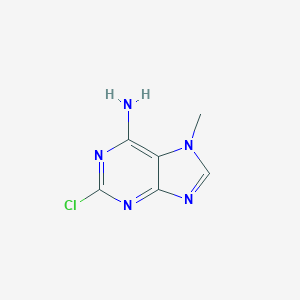

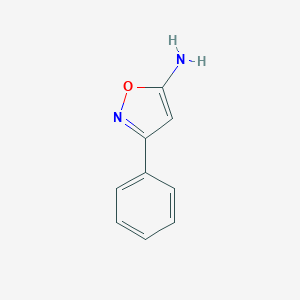

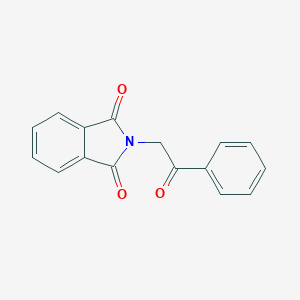

Molecular Structure Analysis

The molecular formula of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is C8H9N3O2 . Its structure consists of a pyrazole ring with an ethyl group attached to the nitrogen atom and a carboxyl group connected to the carbon atom.Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate are not detailed in the available resources, imidazo pyrazole-7-carboxamides have been studied for their in vitro cytotoxic characteristics .Physical And Chemical Properties Analysis

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate has a molecular weight of 179.18 g/mol . It has one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are 179.069476538 g/mol . The topological polar surface area is 59.4 Ų .Scientific Research Applications

Drug Solubility Improvement

Research has shown that substituting the indole ring with a 1H-imidazo[1,2-b]pyrazole can significantly improve the solubility of certain drugs in aqueous media. This property is particularly beneficial for enhancing drug formulations and bioavailability .

Therapeutic Potential in Hypertension

Compounds containing the imidazole ring, such as Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, have been synthesized and evaluated for their antihypertensive potential. Studies involving rats have shown promising results, indicating a potential application in treating hypertension .

Mechanism of Action

Mode of Action

It is known that imidazole derivatives, which this compound is a part of, have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

It is known that the solubility of a compound in aqueous media can significantly impact its bioavailability .

Result of Action

It is known that imidazole derivatives can induce a variety of biological effects, including apoptosis .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of a compound .

properties

IUPAC Name |

ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11/h3-5,10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKDPXNVHBXOIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN2C1=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326607 |

Source

|

| Record name | Ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136548-98-6 |

Source

|

| Record name | Ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B183980.png)

![[2-(Phenylsulfanyl)phenyl]methanol](/img/structure/B183982.png)